6-Methylidenepyridazin-3-one
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Overview
Description
6-Methylidenepyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a six-membered ring with two adjacent nitrogen atoms and a keto group at the third position, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylidenepyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds. One common method is the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods: the scalability of the synthetic routes mentioned above suggests that similar procedures could be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions: 6-Methylidenepyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions at different positions on the ring can lead to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can produce a wide range of substituted pyridazinones .
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Pyridazinone derivatives, including 6-Methylidenepyridazin-3-one, have been investigated for their antihypertensive, anti-inflammatory, and analgesic properties.
Industry: The compound’s derivatives are used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methylidenepyridazin-3-one involves its interaction with various molecular targets and pathways. For instance, some derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation. Others may act as inhibitors of specific enzymes, such as phosphodiesterases, leading to various pharmacological effects .
Comparison with Similar Compounds
Pyridazinone: A closely related compound with similar pharmacological activities.
Pyrimidine: Another diazine with two nitrogen atoms in the ring, but with different properties.
Pyrazine: A diazine with nitrogen atoms at different positions compared to pyridazinone
Uniqueness: 6-Methylidenepyridazin-3-one is unique due to its specific substitution pattern and the presence of a methylene group at the sixth position. This structural feature contributes to its distinct pharmacological profile and makes it a valuable scaffold for drug development .
Properties
Molecular Formula |
C5H4N2O |
---|---|
Molecular Weight |
108.10 g/mol |
IUPAC Name |
6-methylidenepyridazin-3-one |
InChI |
InChI=1S/C5H4N2O/c1-4-2-3-5(8)7-6-4/h2-3H,1H2 |
InChI Key |
FKXRLVZWAIMUEE-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC(=O)N=N1 |
Origin of Product |
United States |
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